

1-Bromo-2-naphthoic acid CAS number 20717-79-7

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Compound of Interest

Compound Name: 1-Bromo-2-naphthoic acid

Cat. No.: B1266470

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Foreword: The Strategic Value of a Bifunctional Naphthalene Core

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. **1-Bromo-2-naphthoic acid** stands out as a particularly valuable intermediate, offering chemists a rigid naphthalene scaffold equipped with two orthogonal, highly versatile functional groups. The presence of a carboxylic acid and a bromine atom on adjacent positions of the fused ring system allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique chemical properties.

Core Molecular Profile and Physicochemical Properties

1-Bromo-2-naphthoic acid (CAS: 20717-79-7) is an organic compound featuring a naphthalene backbone, a stable and hydrophobic two-ring aromatic system.^[1] The strategic placement of a bromine atom at the C-1 position and a carboxylic acid group at the C-2 position dictates its reactivity.^[2] The bromine serves as an excellent leaving group, particularly

in metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for transformations such as amidation and esterification.[2]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	20717-79-7	[3]
Molecular Formula	C ₁₁ H ₇ BrO ₂	[3][4]
Molecular Weight	251.08 g/mol	[3][4]
Appearance	White to yellow to light brown powder or crystalline powder	[3][4]
Melting Point	191 °C	[4]
Boiling Point	372.7±25.0 °C (Predicted)	[4]
Density	1.648 (Predicted)	[4]
pKa	2.85±0.30 (Predicted)	[4]
InChI Key	VUVIRKAVBZITDO-UHFFFAOYSA-N	[3][4]

| SMILES | OC(=O)c1ccc2ccccc2c1Br | [3] |

Synthesis Pathway: Accessing the Core Scaffold

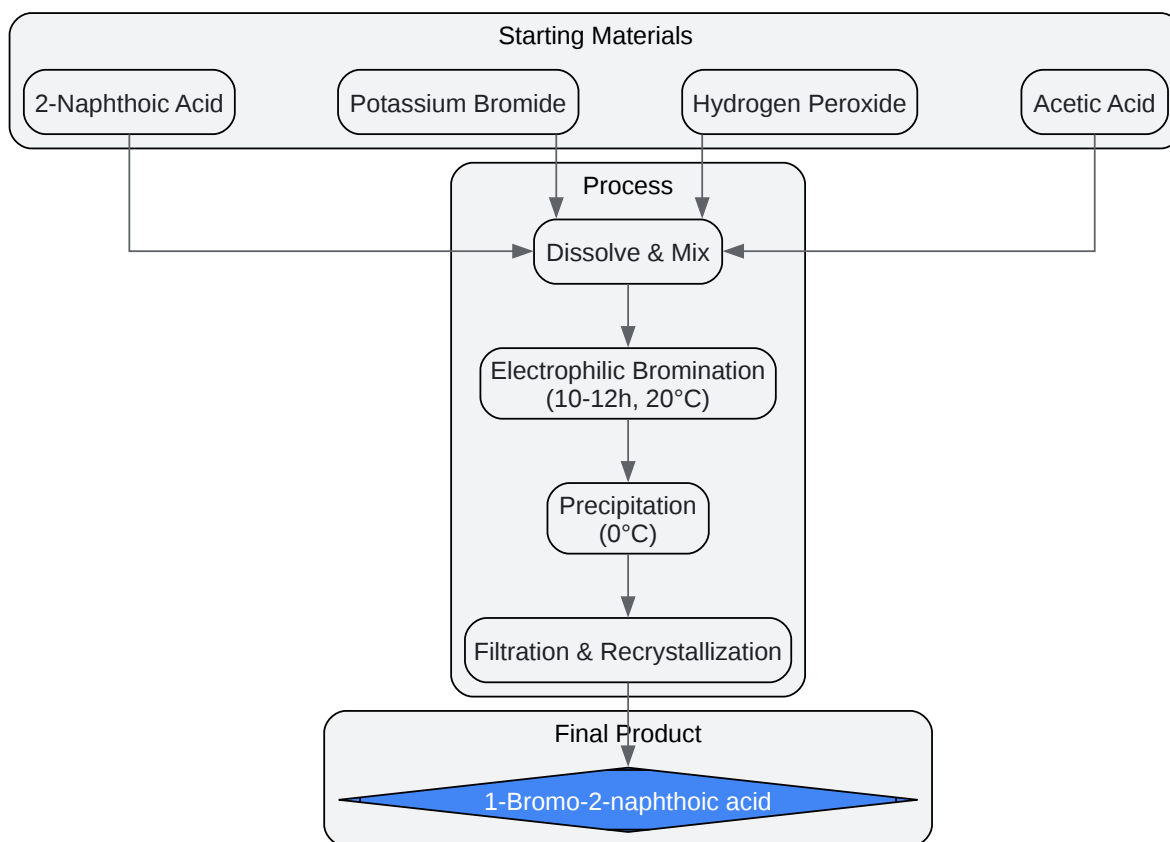
While numerous applications of **1-Bromo-2-naphthoic acid** are documented, its direct synthesis is less commonly detailed than that of its isomers. A plausible and effective route involves the selective bromination of 2-naphthoic acid. This electrophilic aromatic substitution is directed to the C-1 position due to the activating and ortho-directing nature of the existing alkyl substituent on the naphthalene ring, although the carboxylic acid group is deactivating. A general procedure analogous to the bromination of related naphthol compounds can be adapted.[5]

Proposed Experimental Protocol: Bromination of 2-Naphthoic Acid

This protocol is a generalized procedure and requires laboratory optimization for scale and purity.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
- **Reagent Addition:** To this solution, add potassium bromide (1 equivalent).^[5] Stir the mixture to ensure homogeneity.
- **Initiation of Bromination:** Slowly add an oxidizing agent, such as 30% hydrogen peroxide (1 equivalent), dropwise to the stirring solution at room temperature (20°C).^[5] The reaction will generate elemental bromine in situ, which then acts as the electrophile.
- **Reaction Monitoring:** Allow the reaction to proceed with stirring for 10-12 hours.^[5] Monitor the consumption of the starting material using an appropriate technique, such as Thin-Layer Chromatography (TLC).
- **Product Isolation:** Upon completion, cool the reaction mixture in an ice bath (0°C) for several hours to precipitate the product.^[5]
- **Purification:** Collect the crude **1-Bromo-2-naphthoic acid** by vacuum filtration. Wash the solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **1-Bromo-2-naphthoic acid**.

The Duality of Reactivity: A Synthetic Chemist's Toolkit

The synthetic utility of **1-Bromo-2-naphthoic acid** stems from the ability to selectively address its two functional groups.[2] This dual reactivity enables its use in domino or sequential

reactions to rapidly build molecular complexity.

A. Metal-Catalyzed Cross-Coupling Reactions at the C-1 Position

The carbon-bromine bond is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.^[2] This functionality is essential for elaborating the molecular scaffold.

Key Cross-Coupling Applications:

- Suzuki-Miyaura Reactions: For the synthesis of axially chiral biaryls.^{[3][4]}
- Domino Coupling Reactions: Used to create phenanthridinone derivatives.^{[3][4]}
- Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups.^[2]

Generalized Cross-Coupling Protocol

- Inert Atmosphere: Charge a reaction vessel with **1-Bromo-2-naphthoic acid** (1 eq.), a boronic acid or other coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
- Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane).
- Reaction Conditions: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: After cooling, perform an aqueous work-up. Acidify the aqueous layer to precipitate the product, which can then be extracted with an organic solvent.
- Purification: Purify the final compound using column chromatography or recrystallization.

Cross-Coupling Workflow Diagram

Caption: Generalized workflow for cross-coupling reactions.

B. Transformations of the Carboxylic Acid Group at the C-2 Position

The carboxylic acid group provides a second, distinct reaction site. Standard organic transformations can be applied to this group, often after the cross-coupling step is complete.

Common Transformations:

- **Amidation:** Reaction with amines, often activated by coupling agents (e.g., HATU, EDC), to form amides. This is crucial for incorporating the scaffold into peptide-like structures.
- **Esterification:** Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters.
- **Reduction:** Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).
- **Cyclocondensation:** The carboxylic acid can participate in cyclization reactions, for example, in the synthesis of benzimidazoles and benzimidazolequinone derivatives.[\[3\]](#)[\[4\]](#)

Applications in Drug Discovery and Materials Science

The unique structure of **1-Bromo-2-naphthoic acid** makes it a valuable precursor for a range of functional molecules.

- **Pharmaceutical Intermediates:** It is a key reactant in the synthesis of binaphthyl-based amino acids, benzimidazoles, and phenanthridinone derivatives, many of which are scaffolds for biologically active compounds.[\[3\]](#)[\[4\]](#) Its derivatives have been investigated as potential antiproliferative agents, possibly through the inhibition of enzymes like IDO1.[\[1\]](#) The broader naphthoic acid template is used in designing antagonists for G protein-coupled receptors like P2Y₁₄R, which are targets in inflammation.[\[6\]](#)
- **Biochemical Probes:** The scaffold is used to construct molecular probes for studying human cytochrome P450 enzymes, which are critical in drug metabolism.[\[3\]](#)[\[4\]](#)

- Materials Science: The rigid, aromatic nature of the naphthalene core makes its derivatives suitable for creating polymers and ligands for advanced materials.[2]

Safety and Handling

According to aggregated GHS data, **1-Bromo-2-naphthoic acid** is considered a hazardous chemical and requires careful handling.[7][8]

- Hazard Classification:
 - Causes skin irritation (H315).[7][8]
 - Causes serious eye irritation (H319).[7][8]
 - May cause respiratory irritation.[8]
- Recommended Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side-shields or goggles.[3][8]
 - Hand Protection: Wear compatible chemical-resistant gloves.[3][8]
 - Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the powder to avoid dust inhalation.[3][8]
 - Skin and Body Protection: Wear a lab coat.[8]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid generating dust. Wash hands thoroughly after handling.[8]
- Storage: Store in a tightly sealed container in a dry, room-temperature environment.[4][9]

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